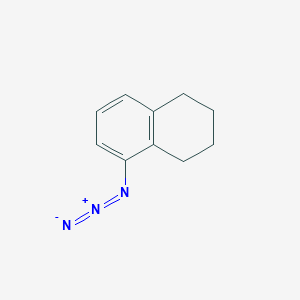

5-Azido-1,2,3,4-tetrahydronaphthalene

Description

BenchChem offers high-quality 5-Azido-1,2,3,4-tetrahydronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Azido-1,2,3,4-tetrahydronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-azido-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-13-12-10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNZMDGNVNJFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Importance of 5-Azido-1,2,3,4-tetrahydronaphthalene

An In-depth Technical Guide to the Synthesis and Characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis and characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep understanding of the methodology.

The 1,2,3,4-tetrahydronaphthalene, or tetralin, scaffold is a privileged structure in medicinal chemistry. It is a core component of numerous biologically active compounds, including antidepressants, anti-Parkinsonian agents, and anticancer drugs.[1][2] The tetralin framework serves as a rigid analog of phenylethylamine, allowing for precise conformational constraint of pharmacophores. Derivatives of 2-aminotetralin, for instance, are well-known for their activity at serotonin and dopamine receptors.[3][4][5][6][7]

The introduction of an azido (-N₃) group at the 5-position of the tetralin ring transforms it into a highly versatile chemical intermediate. The azide group is a compact, stable, and bio-orthogonal functional handle. Its utility stems from two primary chemical transformations:

-

Reduction to an Amine: The azide can be readily reduced to a primary amine (-NH₂), providing a direct route to novel 5-amino-tetralin derivatives, which are valuable for structure-activity relationship (SAR) studies.

-

Cycloaddition Reactions: As a classic "click chemistry" handle, the azide group undergoes highly efficient and specific 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, enabling the straightforward conjugation of the tetralin core to other molecules, probes, or biomaterials.

This guide details a reliable synthetic route to 5-Azido-1,2,3,4-tetrahydronaphthalene and the analytical methods required to verify its identity and purity.

Critical Safety Considerations for Handling Organic Azides

Organic azides are energetic compounds and must be handled with stringent safety precautions.[8] Both organic and inorganic azides can be sensitive to heat, shock, and friction, with the potential to decompose explosively.[9][10]

Core Safety Mandates:

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile).[11][12] For reactions with higher risk, the use of a blast shield or face shield is mandatory.[10][11][12]

-

Engineering Controls: All work with azides must be conducted within a certified chemical fume hood.[12]

-

Scale Limitations: Use the smallest amount of azide necessary for the experiment.[8][10][11] For organic azides where the ratio of carbon atoms to nitrogen atoms is low, special precautions are needed. 5-Azido-1,2,3,4-tetrahydronaphthalene has a C/N ratio of 10/3 (or 3.33), which is generally considered stable enough for isolation.[8][9]

-

Incompatible Materials:

-

Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[8][9]

-

Metals: Do not use metal spatulas or stir bars with exposed metal. Contact with heavy metals (e.g., copper, lead, silver, iron) can form dangerously explosive heavy metal azides.[9][10] Use Teflon, ceramic, or plastic equipment.[11]

-

Halogenated Solvents: Never use halogenated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of extremely unstable di- and tri-azidomethane.[9]

-

-

Waste Disposal: All azide-containing waste must be collected in a dedicated, clearly labeled hazardous waste container.[10][11][12] Never dispose of azide solutions down the drain.[11][12]

Synthetic Strategy and Mechanism

The most direct and reliable method for synthesizing 5-Azido-1,2,3,4-tetrahydronaphthalene is through the diazotization of the corresponding primary aromatic amine, 5-Amino-1,2,3,4-tetrahydronaphthalene (5-aminotetralin), followed by quenching the resulting diazonium salt with an azide source.

The Diazotization Reaction

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂).[13] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[13]

The key mechanistic steps are:

-

Formation of the Nitrosating Agent: The acid protonates sodium nitrite to form nitrous acid, which is then further protonated and loses water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of the primary amine attacks the nitrosonium ion to form an N-nitrosamine.

-

Tautomerization and Dehydration: The N-nitrosamine undergoes tautomerization and subsequent protonation, followed by the elimination of a water molecule to yield the stable, resonance-delocalized diazonium salt.

This entire process is conducted at low temperatures (0-5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions at higher temperatures.

Experimental Protocol: Synthesis

This protocol is a self-validating system. Adherence to the described steps and observations should lead to the successful synthesis of the target compound.

Materials and Reagents

-

5-Amino-1,2,3,4-tetrahydronaphthalene

-

Sodium nitrite (NaNO₂)

-

Sodium azide (NaN₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or Ethyl Acetate)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Procedure

-

Preparation of Amine Salt Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 5-Amino-1,2,3,4-tetrahydronaphthalene (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

-

Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. Vigorous stirring is essential. The amine hydrochloride salt may precipitate, forming a slurry.

Causality Insight: The amine must be fully protonated to form the soluble hydrochloride salt, ensuring it is available for reaction and preventing it from coupling with the diazonium salt formed later. The low temperature is critical for the stability of the diazonium intermediate.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add this sodium nitrite solution dropwise to the stirred amine slurry using an addition funnel. Maintain the internal temperature strictly between 0 °C and 5 °C throughout the addition.

-

After the addition is complete, allow the reaction to stir for an additional 20-30 minutes at 0-5 °C. The formation of the diazonium salt often results in a clearer, yellowish solution.

Self-Validation: A positive test with starch-iodide paper (which turns blue-black) can confirm a slight excess of nitrous acid, indicating the completion of the diazotization. Avoid a large excess.

-

-

Azide Formation:

-

Prepare a solution of sodium azide (1.2 eq) in water.

-

Add the sodium azide solution dropwise to the cold diazonium salt solution. Again, maintain the temperature at 0-5 °C.

-

CAUTION: Vigorous evolution of nitrogen gas (N₂) will occur. Ensure adequate ventilation in the fume hood.

-

Once the gas evolution subsides, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for 1-2 hours.

Causality Insight: The azide ion (N₃⁻) is a potent nucleophile that attacks the diazonium salt, displacing the excellent leaving group, dinitrogen gas. The reaction is thermodynamically driven by the formation of stable N₂ gas.

-

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator under reduced pressure.

-

-

Purification:

-

The crude product, likely a dark oil, should be purified by flash column chromatography on silica gel.

-

A gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) is typically effective for eluting the product.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 5-Azido-1,2,3,4-tetrahydronaphthalene as a pale yellow oil.

-

Characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques. The following table summarizes the expected analytical data.

| Technique | Parameter | Expected Observation | Rationale |

| Appearance | Physical State | Pale yellow oil | Consistent with similar aromatic azides. |

| IR Spectroscopy | Azide Stretch (νN₃) | Strong, sharp peak at ~2100-2120 cm⁻¹ | This is the highly characteristic and unambiguous stretching frequency for an organic azide group. |

| ¹H NMR | Chemical Shifts (δ) | ~7.0-7.2 ppm (m, 3H, Ar-H), ~2.7-2.9 ppm (m, 4H, benzylic CH₂), ~1.8-1.9 ppm (m, 4H, aliphatic CH₂) | The aromatic protons will appear in the typical aromatic region. The benzylic protons (C1 and C4) are deshielded by the aromatic ring. The aliphatic protons (C2 and C3) will be further upfield. |

| ¹³C NMR | Chemical Shifts (δ) | ~115-145 ppm (aromatic carbons), ~20-30 ppm (aliphatic carbons) | Six signals are expected for the aromatic carbons and four for the aliphatic carbons, accounting for symmetry. |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 173.09 | Corresponds to the molecular weight of C₁₀H₁₁N₃. |

Applications in Research and Drug Development

5-Azido-1,2,3,4-tetrahydronaphthalene is not an end-product but a valuable starting point for creating libraries of novel compounds. Its primary applications include:

-

Lead Optimization: Serving as a precursor to 5-aminotetralin analogs for fine-tuning receptor binding affinity and selectivity, particularly for serotonergic and dopaminergic targets.[3][4]

-

PROTACs and Chemical Probes: The azide handle allows for the straightforward attachment of linkers and E3 ligase ligands (for PROTACs) or fluorescent dyes/biotin tags (for chemical probes) via click chemistry.

-

Bioisosteric Replacement: The resulting 1,2,3-triazole ring (from click chemistry) can act as a bioisostere for other functional groups, such as amide bonds, influencing the pharmacokinetic properties of a lead molecule.[14]

Conclusion

This guide provides a robust and scientifically-grounded framework for the synthesis and characterization of 5-Azido-1,2,3,4-tetrahydronaphthalene. By understanding the causality behind each experimental step and adhering to strict safety protocols, researchers can confidently produce this versatile building block for applications in medicinal chemistry and drug discovery. The strategic placement of the azide group on the tetralin scaffold opens a gateway to a vast chemical space for the development of next-generation therapeutics.

References

-

University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Environmental Health and Safety. [Link]

-

University of Victoria. (2022, May 18). Azides. Occupational Health, Safety & Environment. [Link]

-

University of California, Riverside. Azides. Environmental Health & Safety. [Link]

-

Gruhne, M., Hepp, A., Klapötke, T. M., & Stierstorfer, J. (2022). Chemistry of 2,5-Diaminotetrazole. Chemistry – A European Journal. [Link]

- Hughes, D. L. (1999). Improved process for the preparation of 5-aminotetrazole.

-

Pinto, O., et al. (2011). Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines. Journal of Medicinal Chemistry, 54(9), 3175-87. [Link]

-

Kaur, M., & Singh, M. (2023). Shaping the future of medicine through diverse therapeutic applications of tetralin derivatives. Medicinal Chemistry Research. [Link]

-

Yurttaş, L., et al. (2019). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules, 24(23), 4259. [Link]

-

Parrish, J. C., et al. (2021). Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors. ACS Chemical Neuroscience, 12(1), 125-139. [Link]

-

Parrish, J. C., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(3), 115269. [Link]

-

Organic Chemistry Portal. Diazotisation. [Link]

-

Weinstock, J., et al. (1982). 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions. Journal of Medicinal Chemistry, 25(8), 975-8. [Link]

-

Canal, C. E., et al. (2014). A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses. Journal of Pharmacology and Experimental Therapeutics, 349(2), 310-8. [Link]

-

Wikipedia. 2-Aminotetralin. [Link]

-

University of Debrecen. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Communications Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel aminotetralin-type serotonin (5-HT) 2C receptor-specific agonist and 5-HT2A competitive antagonist/5-HT2B inverse agonist with preclinical efficacy for psychoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Aminotetralin - Wikipedia [en.wikipedia.org]

- 8. safety.fsu.edu [safety.fsu.edu]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. research.wayne.edu [research.wayne.edu]

- 11. uvic.ca [uvic.ca]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Diazotisation [organic-chemistry.org]

- 14. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

Technical Guide: Chemical Properties of 5-Azido-1,2,3,4-tetrahydronaphthalene

This guide provides an in-depth technical analysis of 5-Azido-1,2,3,4-tetrahydronaphthalene , a specialized aryl azide intermediate used primarily in medicinal chemistry for photoaffinity labeling (PAL) and bioorthogonal "click" chemistry.

Part 1: Executive Summary & Molecular Profile[1]

5-Azido-1,2,3,4-tetrahydronaphthalene (also known as 5-azidotetralin) is a bifunctional chemical probe scaffold. It combines the lipophilic, conformationally restricted tetralin core—a "privileged structure" in CNS drug discovery (e.g., dopamine and serotonin receptor ligands)—with a reactive azide moiety.

Its primary utility lies in two distinct reactivity modes:

-

Photoactivation (UV ~254–300 nm): Generates a highly reactive nitrene species for covalent crosslinking (Photoaffinity Labeling) to map drug binding sites.

-

Bioorthogonal Cycloaddition: Serves as a "Click" chemistry partner (CuAAC) to rapidly generate libraries of 1,2,3-triazole derivatives.

Physicochemical Profile

| Property | Value / Description |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Physical State | Pale yellow oil or low-melting solid (Predicted) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, MeOH; Insoluble in water |

| IR Signature | Strong asymmetric stretch at ~2100–2130 cm⁻¹ (–N₃) |

| Stability | Thermally stable < 80°C; Photosensitive (store in amber/foil) |

| C/N Ratio | 3.33 (Safe for isolation, but handle with standard azide precautions) |

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 5-azidotetralin is classically achieved via the Sandmeyer reaction sequence, starting from 5-aminotetralin (5-amino-1,2,3,4-tetrahydronaphthalene). This route ensures regioselectivity on the aromatic ring.

Reagents & Precursors[3][4][5][6]

-

Precursor: 5-Amino-1,2,3,4-tetrahydronaphthalene (Commercial or reduced from 5-nitrotetralin).

-

Diazotization: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl, 6M).

-

Azidation: Sodium Azide (NaN₃), Sodium Acetate (buffer).

Step-by-Step Protocol

1. Diazonium Salt Formation:

-

Dissolve 5-aminotetralin (1.0 eq) in 6M HCl at 0°C in an ice bath. Ensure vigorous stirring to prevent local overheating.

-

Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining the internal temperature below 5°C .

-

Checkpoint: The solution should turn clear/yellowish. Verify excess nitrous acid using starch-iodide paper (turns blue/black).

2. Azidation (Displacement):

-

In a separate flask, prepare a solution of NaN₃ (1.2 eq) and Sodium Acetate (3.0 eq) in water at 0°C.

-

Slowly pour the cold diazonium salt solution into the azide solution with rapid stirring. Caution: Nitrogen gas evolution will occur.

-

Allow the mixture to warm to room temperature over 1–2 hours. The oil (5-azidotetralin) will separate from the aqueous phase.

3. Isolation & Purification:

-

Extract with Diethyl Ether or Dichloromethane (DCM).

-

Wash organic layer with saturated NaHCO₃ (to remove acid) and Brine.

-

Dry over anhydrous MgSO₄ and concentrate in vacuo at < 30°C (Do not heat azides to dryness on a rotovap bath >40°C).

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Synthesis & Reactivity Flowchart

Figure 1: Synthetic pathway from aminotetralin to the azide, branching into its two primary application modes: Photolysis and Click Chemistry.

Part 3: Reactivity Profile & Applications

Photoaffinity Labeling (PAL)

In drug discovery, this molecule acts as a "warhead" to map binding sites on receptors (e.g., Dopamine D2, Serotonin 5-HT).

-

Mechanism: Upon UV irradiation (typically 254 nm or 300 nm), the azide expels nitrogen gas (N₂) to form a singlet aryl nitrene .

-

Insertion: This highly electrophilic nitrene rapidly inserts into nearby bonds (C-H, N-H, or O-H) of the receptor protein, creating a permanent covalent bond.

-

Protocol Note: Experiments must be performed in the dark until the "activation" step.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The 5-azido group is bioorthogonal, meaning it does not react with native biological functional groups (amines, alcohols) but reacts specifically with terminal alkynes.

-

Reaction: 5-Azidotetralin + Terminal Alkyne

1,4-Disubstituted 1,2,3-Triazole. -

Utility: This allows researchers to attach fluorophores, biotin tags, or other pharmacophores to the tetralin core efficiently.

Mechanistic Pathway: Photolysis

Figure 2: The photolytic fate of aryl azides. The singlet nitrene pathway is the desired mechanism for efficient protein crosslinking.

Part 4: Safety & Handling Directives

Working with organic azides requires strict adherence to safety protocols to prevent explosion and toxicity.

-

Explosion Hazard:

-

Although the C/N ratio (10 carbons / 3 nitrogens = 3.3) suggests stability, never distill this compound.

-

Avoid using metal spatulas (potential formation of shock-sensitive metal azides). Use Teflon or wood.

-

Keep reaction temperatures below 80°C.

-

-

Toxicity:

-

Sodium azide (reagent) is acutely toxic (inhibits cytochrome c oxidase).

-

The organic azide product should be treated as potentially cytotoxic and mutagenic. Handle in a fume hood with gloves.

-

-

Waste Disposal:

-

Quench unreacted azide residues with 10% ceric ammonium nitrate (CAN) or dilute bleach (sodium hypochlorite) before disposal. Do not pour azide solutions down the drain (explosion hazard in lead pipes).

-

References

-

Synthesis of Tetralin Derivatives: Journal of Medicinal Chemistry, "Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates."

-

Photoaffinity Labeling Mechanism: MDPI, "Recent Advances in Target Characterization and Identification by Photoaffinity Probes."

-

Dopamine Receptor Probes: Bioconjugate Chemistry, "Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents."

-

Azide Safety Protocols: Organic Chemistry Portal, "Safety of Azides."

5-Azido-1,2,3,4-tetrahydronaphthalene: A Technical Guide to Bioorthogonal Profiling

[1]

Executive Summary

5-Azido-1,2,3,4-tetrahydronaphthalene represents a class of "minimalist" chemical reporters.[1] It combines a lipophilic tetralin scaffold —a structural motif found in numerous therapeutics (e.g., sertraline, rotigotine)—with a C-5 aryl azide functionality.

Its primary utility lies in Target Identification and Binding Site Mapping . Upon UV irradiation, the aryl azide generates a highly reactive nitrene species that covalently crosslinks to adjacent amino acid residues within a binding pocket. This "freeze-frame" capability allows researchers to capture transient drug-protein interactions that are otherwise too unstable for isolation.

| Feature | Specification |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Core Scaffold | 1,2,3,4-Tetrahydronaphthalene (Tetralin) |

| Reactive Moiety | Aryl Azide (-N₃) at Position 5 |

| Primary Mode | Photoaffinity Labeling (λ_act ≈ 254–365 nm) |

| Secondary Mode | Bioorthogonal Ligation (CuAAC/SPAAC) |

| Solubility | High in organic solvents (DMSO, DCM); Low in water |

Part 1: Chemical Logic & Mechanism[1]

The Privileged Scaffold

The tetralin core is a "privileged structure" in medicinal chemistry, capable of mimicking the indole of tryptophan or the phenyl ring of phenylalanine. By placing the azide at the C-5 position (the aromatic ring), the probe retains the steric profile of the parent pharmacophore while introducing latent reactivity.

The Aryl Azide "Switch"

Unlike alkyl azides (used in metabolic labeling), aryl azides are less reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to steric hindrance and electronic delocalization. Their power lies in photochemistry .

The Nitrene Pathway:

-

Activation: UV light triggers the release of N₂ gas.

-

Singlet Nitrene: A short-lived, electrophilic species forms.

-

Insertion: The nitrene inserts into nearby C-H or N-H bonds (Covalent Capture).

-

Ring Expansion (Side Reaction): If no nucleophile is present, the nitrene may rearrange into a dehydroazepine (ketenimine), which reacts with nucleophiles (like water) to form dead-end products.

Bioorthogonal Workflow Visualization

Caption: The photoaffinity labeling workflow. The probe binds non-covalently, is activated by UV to form a nitrene, and covalently crosslinks to the target protein for downstream analysis.[2]

Part 2: Experimental Protocols

Synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene

Note: Aryl azides are potentially explosive. Perform all synthesis behind a blast shield.

Reagents: 5-Amino-1,2,3,4-tetrahydronaphthalene (Commercial starting material), NaNO₂, NaN₃, HCl.

-

Diazotization:

-

Dissolve 5-aminotetralin (1.0 eq) in 6M HCl at 0°C.

-

Dropwise add NaNO₂ (1.2 eq) in water while maintaining temp < 5°C.

-

Stir for 30 mins. The solution will turn clear/yellow (Diazonium salt formation).

-

-

Azidation:

-

In a separate flask, dissolve NaN₃ (1.5 eq) in water at 0°C.

-

Slowly add the diazonium solution to the azide solution (Caution: N₂ evolution).

-

Stir at 0°C for 1 hour, then warm to room temperature.

-

-

Workup:

-

Extract with diethyl ether or dichloromethane (DCM).

-

Wash with brine, dry over MgSO₄.

-

Purification: Silica gel chromatography (Hexanes/EtOAc). Do not distill or heat strongly.

-

Storage: Store at -20°C in the dark.

-

Photoaffinity Labeling Protocol (In Vitro)

This protocol assumes the use of cell lysate or purified protein.

Step 1: Incubation

-

Prepare proteome lysate (1-2 mg/mL in PBS).

-

Add 5-Azido-Tetralin (10–100 µM final conc).

-

Control: Include a "Competition" sample with 10x excess of non-azido tetralin (or known ligand) to prove specific binding.

-

Incubate for 30–60 mins at 4°C or RT (depending on target stability).

Step 2: Photo-Crosslinking

-

Transfer samples to a 96-well plate (open top) or quartz cuvette.

-

Irradiate with UV light.[2]

-

Wavelength: 254 nm (high energy, surface labeling) or 365 nm (deeper penetration, less protein damage).

-

Time: 5–10 minutes on ice. Do not overheat.

-

Step 3: Click Chemistry (Optional "Two-Step" Approach) If the probe contains a secondary handle (e.g., an alkyne) or if you are attempting to click the aryl azide before photolysis (rare):

-

Add Reporter Mix: 100 µM Fluorophore-Alkyne, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO₄.

-

Incubate 1 hour RT.

-

Note: For 5-Azido-Tetralin, the azide is consumed by photolysis. You cannot click after crosslinking unless the probe has a separate alkyne handle. If 5-Azido-Tetralin is the only probe, analysis relies on Mass Shift (+145 Da) in MS proteomics.

Step 4: Analysis

-

Precipitate proteins (MeOH/Chloroform).

-

Digest with Trypsin.

-

Analyze via LC-MS/MS.[2] Look for the mass adduct of the probe on specific peptides.

Part 3: Critical Analysis & Troubleshooting

Specificity vs. Nonspecific Labeling

Aryl azides are "messy" compared to Benzophenones or Diazirines.

-

Issue: The nitrene can rearrange to a ketenimine, which reacts with nucleophiles (Lys, Cys) rather than inserting into the binding pocket.

-

Solution: Use "Scavengers" (e.g., radical scavengers) if background is high, or switch to Diazirine analogs if the aryl azide yields poor crosslinking efficiency. However, the aryl azide is structurally smaller and often perturbs binding less than a bulky benzophenone.

Safety: Peroxide Formation

Tetralin derivatives are notorious for forming explosive peroxides upon exposure to air/light.

-

Test: Use starch-iodide paper before concentrating large volumes.

-

Prevent: Store under Argon/Nitrogen.

Comparison of Photo-Probes

| Probe Type | Size | Activation λ | Crosslinking Efficiency | Specificity |

| Aryl Azide (5-Azido-Tetralin) | Small | <300 nm (usually) | Low-Medium | Moderate (Rearrangement risk) |

| Benzophenone | Bulky | 350-365 nm | High (Reversible excitation) | High |

| Diazirine | Very Small | ~350 nm | High (Carbene insertion) | Very High |

Why use 5-Azido-Tetralin? It is chemically easy to synthesize from the amine and mimics the aromatic ring of many drugs perfectly.

References

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Kotzyba-Hibert, F., Kapfer, I., & Goeldner, M. (1995). Recent trends in photoaffinity labeling. Angewandte Chemie International Edition, 34(12), 1296-1312. Link

-

Dubinsky, L., Krom, B. P., & Meijler, M. M. (2012). Diazirine based photoaffinity labeling.[2][3] Bioorganic & Medicinal Chemistry, 20(2), 554-570. Link (Provides comparative context for aryl azides vs diazirines).

-

Keana, J. F., & Cai, S. X. (1990). New reagents for photoaffinity labeling: synthesis and photolysis of functionalized perfluorophenyl azides. The Journal of Organic Chemistry, 55(11), 3640-3647. Link (Foundational text on optimizing aryl azide reactivity).

-

Hall, M. P., et al. (2000). 8-Azido-2-(di-n-propylamino)tetralin (8-Azido-DPAT): A new photoaffinity label for the 5-HT1A receptor. Journal of Medicinal Chemistry. (Specific example of tetralin-based azide probes).

The Azido-Tetrahydronaphthalene Motif: A Comprehensive Guide to Stability and Reactivity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azide functional group, a compact and energetic moiety, has become an indispensable tool in modern medicinal chemistry and drug development. Its unique reactivity profile enables a suite of highly reliable and orthogonal transformations, most notably the Nobel Prize-winning "click chemistry". When incorporated into complex molecular scaffolds such as tetrahydronaphthalene (tetralin), the azide group offers a powerful handle for late-stage functionalization, library synthesis, and bioconjugation. The tetralin framework itself is a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2] This guide provides a detailed exploration of the stability and reactivity of the azide group when attached to a tetrahydronaphthalene scaffold, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework for scientists in the field.

The Stability Profile of Azido-Tetrahydronaphthalenes

A thorough understanding of a functional group's stability is paramount for safe handling, reaction design, and ensuring molecular integrity during storage and application. The stability of an aryl azide is influenced by electronic, steric, and environmental factors.[3]

Thermal Stability

Aryl azides are energetic molecules that decompose upon heating, typically in the range of 150–200°C, to release dinitrogen gas (N₂) and form a highly reactive nitrene intermediate. The stability is somewhat enhanced by the aromatic nucleus compared to aliphatic azides.

Key Safety Principle: A common rule of thumb for handling organic azides is that the ratio of carbon and oxygen atoms to nitrogen atoms should be greater than 3:1, i.e., (N_C + N_O)/N_N > 3, to mitigate explosive potential. The tetrahydronaphthalene scaffold (C₁₀H₁₁) inherently provides a high carbon-to-nitrogen ratio, rendering monofunctionalized azido-tetralins generally safe to handle with standard laboratory precautions.

-

Electronic Effects: The partially saturated hydroaromatic ring of the tetralin scaffold is generally considered a weak electron-donating group relative to hydrogen. Electron-donating groups can slightly increase the thermal stability of aryl azides, whereas electron-withdrawing groups tend to decrease it.[3][4] However, strategic functionalization of the aromatic portion of the tetralin ring can significantly tune this stability. For instance, DFT calculations and experimental data have shown that π-donating substituents can lower the bond-cleavage energy for nitrene formation, effectively lowering the decomposition temperature.[4][5]

-

Ortho-Substituent Effects: Functional groups ortho to the azide can decrease stability by providing a pathway for intramolecular cyclization upon decomposition. Researchers should exercise additional caution when designing tetralin scaffolds with ortho-substituents.

Chemical Stability

The azido group is remarkably stable to a wide range of chemical conditions, making it an ideal functional handle for multi-step synthesis.

| Reagent Class | Compatibility with Azido-Tetrahydronaphthalenes | Notes |

| Aqueous Buffers | High | Stable across a wide pH range. Used extensively in bioconjugation. |

| Mild Acids/Bases | High | Generally stable, though strong Brønsted or Lewis acids can induce nitrogen release. |

| Oxidizing Agents | Moderate to High | Stable to many common oxidants (e.g., DDQ, MnO₂), but can be sensitive to harsh conditions. |

| Reducing Agents | Low | Incompatible. Readily reduced by various agents (see Section 2.3). Avoid thiol-containing reagents like DTT or 2-mercaptoethanol.[6] |

| Organometallics | Moderate | Stable to many organometallic reagents used in cross-coupling, but can react with strong nucleophiles/bases like Grignards or organolithiums. |

| Transition Metals | Moderate to High | Stable in the presence of many transition metal catalysts (e.g., Pd, Ru), enabling tandem reactions.[7][8][9] However, some metals can catalyze decomposition or C-H amination. |

Photochemical Stability

Aryl azides are photosensitive and can be activated by UV light (typically 250-350 nm) to form the reactive nitrene intermediate.[6][10] This property is exploited in photoaffinity labeling and crosslinking applications but requires careful consideration during synthesis and storage.[6][11]

Handling Recommendation: Syntheses involving azido-tetrahydronaphthalenes should be conducted with protection from direct, high-intensity light sources. For storage, amber vials are recommended to prevent gradual decomposition.

The Reactivity Landscape: Key Transformations

The utility of the azido-tetrahydronaphthalene scaffold stems from the azide's predictable and versatile reactivity. The choice of reaction pathway is dictated by the desired molecular output, whether it be a heterocyclic triazole, a primary amine, or a product of C-H insertion.

Figure 1: Decision workflow for the primary reaction pathways of an azido-tetrahydronaphthalene scaffold.

[3+2] Cycloaddition: The "Click" Reaction

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable 1,2,3-triazole ring is arguably the most important reaction of azides.[12]

-

Thermal Cycloaddition: The original Huisgen reaction requires elevated temperatures (often >80 °C) and typically yields a mixture of 1,4- and 1,5-regioisomers.[13] Its application is limited by the thermal sensitivity of many complex molecules.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is the cornerstone of "click chemistry".[13][14] The use of a copper(I) catalyst dramatically accelerates the reaction, allowing it to proceed at room temperature, and, crucially, yields the 1,4-regioisomer exclusively.[15] The reaction is tolerant of a vast array of functional groups and is often performed in aqueous solvent systems, making it suitable for biological applications.[14]

Figure 2: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol 1: General Procedure for CuAAC of an Azido-Tetrahydronaphthalene

-

Dissolution: In a suitable vial, dissolve the azido-tetrahydronaphthalene derivative (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and H₂O.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equiv) in H₂O and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv) in H₂O.

-

Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper sulfate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1-12 hours. Monitor progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting triazole product by flash column chromatography.

Staudinger Reaction: Reduction and Ligation

The Staudinger reaction involves the treatment of an azide with a phosphine (typically triphenylphosphine, PPh₃) to form an iminophosphorane (or aza-ylide).[16][17] This intermediate can then be hydrolyzed with water to afford a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction.

The reaction is exceptionally mild, chemoselective, and high-yielding.[18] It proceeds without the use of metals and is tolerant of most functional groups, providing a valuable alternative to catalytic hydrogenation.

Figure 3: Reaction mechanism for the Staudinger reduction of an aryl azide to a primary amine.

Protocol 2: General Procedure for Staudinger Reduction

-

Dissolution: Dissolve the azido-tetrahydronaphthalene (1.0 equiv) in a suitable solvent such as THF or methanol.

-

Reagent Addition: Add triphenylphosphine (1.1 equiv) to the solution. Gas evolution (N₂) should be observed.

-

Iminophosphorane Formation: Stir the reaction at room temperature for 1-4 hours until azide consumption is complete (monitor by TLC or IR spectroscopy for loss of the azide stretch at ~2100 cm⁻¹).

-

Hydrolysis: Add water (5-10 equiv) to the reaction mixture and continue stirring at room temperature or with gentle heating (40-50 °C) for 2-16 hours to facilitate the hydrolysis of the iminophosphorane.

-

Work-up: Remove the organic solvent under reduced pressure. The residue can be treated with dilute acid (e.g., 1M HCl) to protonate the amine, allowing for extraction of the neutral triphenylphosphine oxide byproduct with an organic solvent.

-

Isolation: Basify the aqueous layer and extract the desired amine product with an organic solvent. Dry the organic layer and concentrate to yield the product, which can be further purified by chromatography or crystallization if necessary.

Direct Reduction to Primary Amines

Besides the Staudinger reduction, several other methods are effective for converting azides to amines. The choice of method depends on the presence of other reducible functional groups in the molecule.[19]

| Method | Reagents | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂ (balloon or Parr), Pd/C, PtO₂ | Clean, high-yielding, byproduct is N₂.[20] | Can reduce other groups (alkenes, alkynes, nitro groups, benzyl ethers).[19] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Avoids use of H₂ gas. | Can also reduce other functional groups. |

| Tin(II) Chloride | SnCl₂·2H₂O, EtOH | Chemoselective, tolerates many functional groups. | Requires stoichiometric tin, waste can be an issue. |

| Sodium Borohydride | NaBH₄ with catalyst (e.g., CoCl₂) | Mild, inexpensive.[19] | Can reduce aldehydes/ketones if not controlled. |

| Tin Thiolates | NaBH₄, cat. Sn(BDT)₂ | Very mild and highly chemoselective.[21][22] | Catalyst preparation may be required. |

Nitrene-Mediated Reactions: C-H Amination

Upon thermolysis or photolysis, aryl azides extrude N₂ to generate a singlet nitrene, a highly reactive intermediate capable of C-H insertion reactions.[7] In the context of an azido-tetrahydronaphthalene, the benzylic C-H bonds on the saturated ring are potential sites for intramolecular C-H amination. This can be a powerful strategy for constructing novel nitrogen-containing polycyclic scaffolds.[7]

Transition metal catalysts (e.g., Rh, Ir, Co) can also mediate nitrene transfer from azides under much milder conditions, offering greater control and selectivity over thermal or photochemical methods.[8][9] For instance, cobalt porphyrin complexes have been shown to catalyze the amination of benzylic C-H bonds using aryl azides.[7][23] Intramolecular cyclization of azides has been used to directly access tetrahydronaphthalene lignan esters.[24] This reactivity opens avenues for the late-stage modification of complex tetralin cores.

Conclusion

The azido-tetrahydronaphthalene motif represents a powerful convergence of a privileged scaffold and a uniquely versatile functional group. The azide is sufficiently stable for multi-step synthesis while offering a predictable suite of orthogonal reactions. Researchers can leverage the high-fidelity CuAAC reaction to build triazole-linked conjugates, employ the mild Staudinger reduction to unmask a primary amine for further elaboration, or explore nitrene-mediated cyclizations to generate novel polyheterocycles. This guide serves as a foundational resource, enabling scientists to confidently and creatively apply the robust chemistry of azides to accelerate their research and drug development programs.

References

-

Driver, T. G. (n.d.). Recent advances in transition metal-catalyzed N-atom transfer reactions of azides. PMC. Retrieved from [Link]

-

Kim, J., & Chang, S. (2015). Transition-Metal-Catalyzed C–N Bond Forming Reactions Using Organic Azides as the Nitrogen Source: A Journey for the Mild and Versatile C–H Amination. Accounts of Chemical Research, 48(4), 1046–1057. Available from: [Link]

-

Institute for Basic Science. (2015). Transition-Metal-Catalyzed C−N Bond Forming Reactions Using Organic Azides as the Nitrogen Source. Retrieved from [Link]

-

Scarpati, M., et al. (2020). Transition Metal Catalyzed Azidation Reactions. Molecules, 25(20), 4699. Available from: [Link]

-

Zhang, Y., et al. (2023). Visible-light-induced protein labeling in live cells with aryl azides. RSC Publishing. Retrieved from [Link]

-

Soundararajan, N., et al. (1992). Exploratory photochemistry of fluorinated aryl azides. Implications for the design of photoaffinity labeling reagents. Photochemistry and Photobiology, 56(4), 535-546. Available from: [Link]

-

Nishimura, T., et al. (2024). Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds. Chemical Communications. Available from: [Link]

-

Various Authors. (2023). Pd-Catalyzed Azidation of Aryl (Pseudo)Halides. ResearchGate. Retrieved from [Link]

-

Wang, Z., et al. (2025). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels-Alder Cascade Reaction. ResearchGate. Retrieved from [Link]

-

Burdzinski, G., et al. (2006). Early Events in the Photochemistry of Aryl Azides from Femtosecond UV/Vis Spectroscopy and Quantum Chemical Calculations. The Journal of Organic Chemistry, 71(23), 8848–8857. Available from: [Link]

-

Bräse, S., & Keck, D. (n.d.). Product Class 35: Aryl Azides. Science of Synthesis. Retrieved from [Link]

-

Cenini, S., et al. (n.d.). Co(porphyrin)-catalysed amination of 1,2-dihydronaphthalene derivatives by aryl azides. ResearchGate. Retrieved from [Link]

-

Domingo, L. R., & Pérez, P. (2016). A Theoretical Study of the Relationship between the Electrophilicity ω Index and Hammett Constant σp in [3+2] Cycloaddition Reactions of Aryl Azide/Alkyne Derivatives. Molecules, 21(11), 1447. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by azide reduction. Retrieved from [Link]

-

Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]

-

Bosch, I., et al. (2000). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Organic Letters, 2(3), 397–399. Available from: [Link]

-

Sajiki, H., & Kume, A. (n.d.). Reduction of Azides. Science of Synthesis. Retrieved from [Link]

-

Hosoya, T., & Yoshida, S. (n.d.). Stability of azaylides under various conditions. ResearchGate. Retrieved from [Link]

-

Thomson, R. J. (2018). Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines. PMC. Retrieved from [Link]

-

Cerda, M. M., et al. (2017). Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection. PMC. Retrieved from [Link]

-

Nishimura, T., et al. (2024). Site-Selective Staudinger Conjugation of Aryl Azides Driven by Intramolecular Hydrogen Bonding. J-Stage. Retrieved from [Link]

-

Bosch, I., et al. (n.d.). Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate). Academia.edu. Retrieved from [Link]_

-

Becht, S., et al. (2021). “Click-switch” – one-step conversion of organic azides into photochromic diarylethenes for the generation of light-controlled systems. Chemical Science. Available from: [Link]

-

Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. Retrieved from [Link]

- Google Patents. (n.d.). US4760174A - Tetralin derivatives, their preparation and their use.

-

Lyskawa, K. M., et al. (2025). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. ACS Applied Materials & Interfaces. Available from: [Link]

-

Lyskawa, K. M., et al. (2015). Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers. PMC. Retrieved from [Link]

-

Kass, S. R. (2022). Investigation of the Substituent Effects of the Azide Functional Group Using the Gas-Phase Acidities of 3- and 4-Azidophenols. ResearchGate. Retrieved from [Link]

-

Thomson, R. J. (2018). Stereoselective Dynamic Cyclization of Allylic Azides: Synthesis of Tetralins, Chromanes, and Tetrahydroquinolines. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

SynArchive. (n.d.). Staudinger Reaction. Retrieved from [Link]

-

Tang, W. (2022). Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides. Molecules, 27(17), 5716. Available from: [Link]

-

Fekih, A., et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega. Available from: [Link]

-

Amblard, F., et al. (2009). The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. PMC. Retrieved from [Link]

-

Paparo, A., et al. (n.d.). The Reaction Mechanism of the Azide-Alkyne Huisgen Cycloaddition. SciSpace. Retrieved from [Link]

-

Shaikh, F. A., et al. (2020). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Bioorganic & Medicinal Chemistry Letters, 30(24), 127629. Available from: [Link]

-

Beilstein Journals. (2015). Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry. Retrieved from [Link]

-

Wang, Z., et al. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. PMC. Retrieved from [Link]

-

da Silva, A. M., et al. (2011). Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines. Bioorganic & Medicinal Chemistry, 19(12), 3736-3745. Available from: [Link]

-

Al-Said, M. S., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules, 16(4), 3436–3448. Available from: [Link]

-

eGrove. (n.d.). Applications of Sodium Azide in the Synthesis of Tetrazines and Hydrolysis Reactions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Development of Low Temperature Activatable Aryl Azide Adhesion Promoters as Versatile Surface Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Recent advances in transition metal-catalyzed N -atom transfer reactions of azides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pr.ibs.re.kr [pr.ibs.re.kr]

- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - CA [thermofisher.com]

- 11. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 14. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Synthesis of bi- and bis-1,2,3-triazoles by copper-catalyzed Huisgen cycloaddition: A family of valuable products by click chemistry [beilstein-journals.org]

- 16. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 17. synarchive.com [synarchive.com]

- 18. Staudinger Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 19. Amine synthesis by azide reduction [organic-chemistry.org]

- 20. Thieme E-Books & E-Journals [thieme-connect.de]

- 21. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 22. (PDF) Reduction of Azides to Amines Mediated by Tin Bis(1,2-benzenedithiolate) [academia.edu]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of tetrahydronaphthalene lignan esters by intramolecular cyclization of ethyl p-azidophenyl-2-phenylalkanoates and evaluation of the growth inhibition of human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Naphthalene, from Mothballs to Mutagenesis

An In-Depth Technical Guide to the In Vivo Formation of Naphthalene-DNA Adducts

Naphthalene, a bicyclic aromatic hydrocarbon, is a ubiquitous environmental contaminant, arising from sources as diverse as industrial combustion, vehicle exhaust, and even moth repellents.[1][2] Its presence in a significant percentage of human fat and breast milk samples underscores the reality of widespread population exposure.[1] While long recognized for its toxic effects, particularly on the respiratory system, its classification as a "possible human carcinogen" (Group 2B) by the International Agency for Research on Cancer (IARC) has intensified research into its underlying mechanisms of action.[2][3]

A leading hypothesis for naphthalene's carcinogenicity centers on its ability to form covalent bonds with cellular DNA, creating naphthalene-DNA adducts.[2][4] These adducts are not inert; they are lesions in the genetic code that can disrupt DNA replication and transcription, leading to mutations if not properly repaired. The formation of these adducts is not a direct process but rather the result of a complex, multi-step metabolic activation within the body. This guide provides a detailed exploration of this process, from the enzymatic transformation of naphthalene into reactive intermediates to the advanced analytical techniques used to detect and quantify the resulting DNA damage in vivo.

Section 1: The Metabolic Gauntlet: Naphthalene's Path to Reactivity

The toxicity and genotoxicity of naphthalene are intrinsically linked to its bioactivation by cellular enzymes, primarily the cytochrome P450 (CYP) monooxygenases.[1][5] The parent naphthalene molecule is relatively inert; it must be converted into electrophilic metabolites capable of attacking the nucleophilic centers in DNA.

The principal metabolic activation pathway begins with the CYP-mediated oxidation of naphthalene to form naphthalene-1,2-epoxide (NAO).[1][2] This epoxide is a critical branching point. It can be detoxified through conjugation with glutathione (GSH) or hydrated by epoxide hydrolase to form naphthalene 1,2-dihydrodiol (1,2-DDN).[1] However, it is the further metabolism of these intermediates that generates the most potent DNA-binding species. The 1,2-DDN can be further oxidized to 1,2-dihydroxynaphthalene (1,2-DHN), which exists in equilibrium with its highly reactive oxidized form, 1,2-naphthoquinone (1,2-NQ).[1][6] It is this ortho-quinone, 1,2-NQ, that is considered a primary ultimate carcinogenic metabolite, reacting readily with DNA to form both stable and unstable adducts.[1][3] Additionally, other reactive metabolites, such as 1,4-naphthoquinone, can also be formed and contribute to DNA damage and cytotoxicity.[5][6][7]

This metabolic cascade is not uniform across tissues or species. The highest concentrations of relevant CYP enzymes are often found in the liver and, notably, in the non-ciliated bronchiolar epithelial cells (Clara cells) of the lungs, which helps explain the tissue-specific toxicity of naphthalene.[8][9]

Caption: Metabolic activation pathway of naphthalene leading to DNA adduct formation.

Section 2: The Molecular Scars: Stable and Depurinating DNA Adducts

Once formed, the electrophilic 1,2-naphthoquinone (1,2-NQ) attacks electron-rich sites on the DNA bases, primarily guanine (Gua) and adenine (Ade).[1] This reaction leads to two main classes of DNA adducts:

-

Stable Adducts: These are covalent modifications where the naphthalene metabolite remains firmly attached to the DNA base. While less abundant than depurinating adducts, their persistence can physically obstruct the DNA replication and transcription machinery, potentially causing misincorporation of nucleotides.[1]

-

Depurinating Adducts: This is the major class of adducts formed by 1,2-NQ.[1] In this process, the naphthalene metabolite binds to the N3 position of adenine or the N7 position of guanine (e.g., 1,2-DHN-1-N7Gua).[1] This binding destabilizes the N-glycosidic bond that links the purine base to the deoxyribose sugar backbone. The bond subsequently breaks, releasing the adducted base and leaving behind an apurinic (AP) site.[1] These AP sites are non-coding lesions and, if not repaired, can lead to the insertion of an incorrect base (often an adenine) during DNA replication, resulting in G→T or A→T transversions—a hallmark of chemical carcinogenesis.[1]

The predominance of depurinating adducts is a critical aspect of naphthalene's genotoxicity, as the resulting abasic sites are highly mutagenic.[1]

Section 3: Cellular Consequences: From Damage to Disease

The formation of naphthalene-DNA adducts triggers a cascade of cellular responses. The cell's DNA damage response (DDR) pathways are activated to recognize and repair the lesions. Evidence of this includes the time-dependent accumulation of γH2AX foci, a molecular marker for DNA double-strand breaks, in airway epithelial cells following naphthalene administration in mice.[10]

However, DNA repair is not always successful. Studies have shown that naphthalene-DNA adducts can persist in tissues like the lung and liver for up to 72 hours post-exposure, indicating a potential evasion or saturation of repair mechanisms.[11][12] This persistence increases the likelihood that the cell will undergo DNA replication before the damage is corrected, thus "fixing" the lesion as a permanent mutation.[11] The accumulation of such mutations in critical genes, such as tumor suppressors or oncogenes, is a foundational step in the initiation of cancer.[1]

Section 4: Analytical Methodologies for Adduct Detection

Quantifying DNA adducts in vivo presents a significant analytical challenge due to their extremely low abundance (often as low as 1 adduct per 10⁷-10¹⁰ normal nucleotides).[13] Several highly sensitive techniques have been developed and refined for this purpose.

The ³²P-Postlabeling Assay

The ³²P-postlabeling assay is a highly sensitive, well-established method for detecting bulky aromatic DNA adducts.[13][14][15] Its major advantage is its sensitivity and the fact that it does not require prior knowledge of the adduct's structure.

Caption: Standard experimental workflow for the ³²P-postlabeling assay.

Detailed Protocol: ³²P-Postlabeling Assay

-

DNA Isolation: Extract high-purity genomic DNA from the target tissue (e.g., lung, liver, skin) of naphthalene-exposed and control animals using standard phenol-chloroform extraction or commercial kits. DNA purity is critical.[13]

-

Enzymatic Digestion: Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: This step is crucial for enhancing sensitivity.[14] Treat the digest with nuclease P1, which selectively dephosphorylates the normal (non-adducted) 3'-mononucleotides to nucleosides. The bulky naphthalene adducts are resistant to nuclease P1, remaining as 3'-monophosphates and are thus enriched.[16]

-

³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides by transferring a ³²P-labeled phosphate from [γ-³²P]ATP. This reaction is catalyzed by T4 polynucleotide kinase.[13][15]

-

TLC Separation: Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and other artifacts using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates. This provides a two-dimensional "fingerprint" of the adducts.[17]

-

Detection and Quantification: Visualize the adduct spots by placing the TLC plate against X-ray film (autoradiography) or a phosphorimager screen. Quantify the radioactivity in the adduct spots and in a sample of total nucleotides to calculate the relative adduct level (RAL), typically expressed as adducts per 10⁸ nucleotides.[13]

Mass Spectrometry-Based Methods

Mass spectrometry (MS) offers superior specificity and structural information compared to ³²P-postlabeling.

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for identifying and quantifying known DNA adducts.[3] DNA is enzymatically hydrolyzed to individual nucleosides, which are then separated by ultra-performance liquid chromatography (UPLC) and detected by a tandem mass spectrometer. By monitoring specific parent-to-fragment ion transitions (a technique called multiple reaction monitoring), one can achieve highly sensitive and specific quantification of a particular adduct structure, such as 1,2-DHN-1-N7Gua.[1]

B. Accelerator Mass Spectrometry (AMS): AMS is an ultrasensitive nuclear physics technique used to measure rare isotopes. For DNA adduct studies, animals are exposed to ¹⁴C-labeled naphthalene.[4][18] After DNA is isolated from tissues, it is converted to graphite. The AMS instrument then measures the ratio of ¹⁴C to total carbon with exquisite precision. This allows for the detection of total covalent binding of the chemical to DNA at levels far below other methods, though it does not provide structural information on the specific adducts formed.[12][19]

Caption: General experimental workflows for mass spectrometry-based DNA adduct analysis.

Comparison of Analytical Methods

| Feature | ³²P-Postlabeling Assay | LC-MS/MS | Accelerator Mass Spectrometry (AMS) |

| Principle | Radioactive labeling of adducts | Mass-based separation & detection | Ultrasensitive isotope ratio measurement |

| Sensitivity | High (1 in 10⁹-10¹⁰ nucleotides)[13] | Moderate to High (1 in 10⁷-10⁸) | Extremely High (1 in 10¹² nucleotides)[12] |

| Specificity | Low; structural info is inferred | High; provides structural confirmation | Measures total binding, no structural info[19] |

| Requirement | No prior adduct knowledge needed | Requires authentic standards | Requires ¹⁴C-labeled compound[4] |

| Primary Use | Screening for unknown bulky adducts | Targeted quantification of known adducts | Quantifying total covalent binding |

Section 5: In Vivo Data & Interpretation: A Case Study

Research has provided direct evidence of naphthalene-DNA adduct formation in vivo. In a key study, C57BL/6 mice were orally exposed to a single 50 mg/kg dose of ¹⁴C-naphthalene, and DNA adduct levels in the lung (a target tissue for toxicity) and liver (the primary metabolic organ) were measured by AMS over 72 hours.[4][12]

Table 1: Naphthalene-DNA Adduct Levels in Mice Following Oral Exposure (Data synthesized from Carratt, et al., as cited in[4][12])

| Time Post-Exposure | Tissue | Adducts / 10⁸ Nucleotides (Male, Mean ± SE) | Adducts / 10⁸ Nucleotides (Female, Mean ± SE) |

| 2 hours | Lung | 57 ± 15 | 21 ± 15 |

| Liver | 163 ± 150 | 437 ± 200 | |

| 4 hours | Lung | 49 ± 12 | 55 ± 13 |

| Liver | 671 ± 83 | 432 ± 23 | |

| 24 hours | Lung | 12 ± 6 | 5 ± 1 |

| Liver | 115 ± 6 | 142 ± 11 | |

| 72 hours | Lung | 3 ± 1 | 4 ± 1 |

| Liver | 35 ± 5 | 74 ± 13 |

Interpretation of Data:

-

Adducts are Formed In Vivo: The data unequivocally demonstrate that oral naphthalene exposure leads to the formation of DNA adducts in both the lung and liver.[4][12]

-

Tissue Differences: Adduct levels were substantially higher in the liver, consistent with its role as the primary site of first-pass metabolism.[4][12]

-

Kinetics: Adduct levels peaked between 2 and 4 hours post-exposure and then declined, indicating the activity of DNA repair pathways.[12]

-

Persistence: Importantly, adducts were still detectable at 72 hours, especially in the liver. This persistence suggests that some adducts may evade repair, posing a long-term mutagenic risk.[11][12]

Conclusion and Future Directions

The formation of DNA adducts is a critical mechanistic link between naphthalene exposure and its potential carcinogenicity. The process is initiated by metabolic activation via cytochrome P450 enzymes to highly reactive intermediates, particularly 1,2-naphthoquinone, which covalently binds to DNA.[1] This damage, characterized by a predominance of mutagenic depurinating adducts, can overwhelm cellular repair mechanisms, leading to persistent lesions and mutations.[1][11]

Advanced analytical techniques like ³²P-postlabeling and mass spectrometry have been instrumental in detecting and quantifying these adducts in vivo, confirming their formation in target tissues and elucidating their kinetics.[3][4][13]

Future research must continue to focus on several key areas:

-

Human Relevance: While rodent models are invaluable, further work is needed to understand naphthalene metabolism and adduct formation in human tissues to improve human health risk assessment.[9][18]

-

Biomarker Development: The specific adducts formed could serve as valuable biomarkers for assessing naphthalene exposure and predicting cancer risk in human populations, such as firefighters or industrial workers.[2][3]

-

Repair Pathway Elucidation: A deeper understanding of which DNA repair pathways are responsible for removing naphthalene adducts, and how they might be evaded, could open new avenues for risk mitigation and therapeutic intervention.

By continuing to unravel the complex interplay between metabolism, DNA damage, and repair, the scientific community can better assess the risks posed by this common environmental pollutant and work towards safeguarding public health.

References

-

Saito, I., et al. (2018). Mechanism of oxidative DNA damage induced by metabolites of carcinogenic naphthalene. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]

-

Saeed, M., et al. (2009). Depurinating naphthalene–DNA adducts in mouse skin related to cancer initiation. Free Radical Biology and Medicine. Available at: [Link]

-

Carratt, S. A., et al. (2025). DNA adducts form in mouse lung and liver after oral naphthalene exposure. Toxicological Sciences. Available at: [Link]

-

Lin, C. Y. (2020). Characterization of Naphthalene Metabolite-DNA Adducts in Mice and Firefighters. UC Davis. Available at: [Link]

-

Carratt, S. A., et al. (2025). DNA adducts form in mouse lung and liver after oral naphthalene exposure. PubMed. Available at: [Link]

-

Delepee, R., et al. (2021). Investigation by mass spectrometry and 32P post-labelling of DNA adducts formation from 1,2-naphthoquinone, an oxydated metabolite of naphthalene. Chemosphere. Available at: [Link]

-

Carratt, S. A., et al. (2024). Naphthalene-DNA Adduct Formation in a Lung Airway Explant Model: The Role of Bioactivation and Naphthalene Metabolites. Chemical Research in Toxicology. Available at: [Link]

-

Carratt, S. A., et al. (2025). DNA adducts form in mice after in vivo oral naphthalene exposure. OSTI.GOV. Available at: [Link]

-

Joad, J. P., et al. (2012). Molecular model of naphthalene-induced DNA damage in murine airway epithelial cells. Human & Experimental Toxicology. Available at: [Link]

-

Carratt, S. A., et al. (2024). Naphthalene-DNA Adduct Formation in a Lung Airway Explant Model: The Role of Bioactivation and Naphthalene Metabolites. Scilit. Available at: [Link]

-

Stiborova, M., et al. (1992). 32P-postlabeling analysis of adducts formed from 1-phenylazo-2-hydroxynaphthalene (Sudan I, Solvent Yellow 14) with DNA and homopolydeoxyribonucleotides. Carcinogenesis. Available at: [Link]

-

National Pesticide Information Center. Naphthalene Technical Fact Sheet. Oregon State University. Available at: [Link]

-

Buckpitt, A. (2015). Mechanism for Clastogenic Activity of Naphthalene. OSTI.GOV. Available at: [Link]

-

Carratt, S. A., et al. (2024). Naphthalene-DNA Adduct Formation in a Lung Airway Explant Model: The Role of Bioactivation and Naphthalene Metabolites. ResearchGate. Available at: [Link]

-

Phillips, D. H., & Arlt, V. M. (2000). Methods of DNA adduct determination and their application to testing compounds for genotoxicity. Environmental and Molecular Mutagenesis. Available at: [Link]

-

Rinsky, J. L., et al. (2012). Urinary naphthol metabolites and chromosomal aberrations in 5 yr old children. Biomarkers. Available at: [Link]

-

Bagchi, M., et al. (1998). Naphthalene-induced oxidative stress and DNA damage in cultured macrophage J774A.1 cells. Journal of Biochemical and Molecular Toxicology. Available at: [Link]

-

Wilson, A. S., et al. (1996). Characterisation of the toxic metabolite(s) of naphthalene. Toxicology. Available at: [Link]

-

Preetha, S., et al. (2022). Modulation of biotransformation enzymes leads to oxidative stress and DNA damage in naphthalene exposed marine bivalve Perna viridis. Frontiers in Marine Science. Available at: [Link]

-

Phillips, D. H., & Arlt, V. M. (2009). The 32P-postlabeling assay for DNA adducts. Nature Protocols. Available at: [Link]

-

Wu, C. C., et al. (2022). Molecular biomarkers associated with environmental naphthalene exposure in the respiratory system. ResearchGate. Available at: [Link]

-

Wu, C. C., et al. (2022). Molecular biomarkers associated with environmental naphthalene exposure in the respiratory system. Archives of Toxicology. Available at: [Link]

-

Health Effects Institute. (2007). Section on Naphthalene. Special Report 16. Available at: [Link]

-

News-Medical. (2025). Naphthalene Poisoning: Comprehensive Health Insights. News-Medical.net. Available at: [Link]

-

U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene. Integrated Risk Information System (IRIS). Available at: [Link]

-

Phillips, D. H., & Arlt, V. M. (2009). The 32P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]

-

Jones, N. J., & O'Donovan, M. R. (1996). Detection of DNA adducts by 32P-postlabeling and multifraction contact-transfer thin-layer chromatography. Carcinogenesis. Available at: [Link]

-

Carratt, S. A., et al. (2025). DNA adducts form in mouse lung and liver after oral naphthalene exposure. Toxicological Sciences, Oxford Academic. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Chapter 6: Analytical Methods. Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Available at: [Link]

-

Bogen, K. T., et al. (2022). Structures of the predicted adducts. ResearchGate. Available at: [Link]

-

Pham, N. T., et al. (2012). Analysis of Naphthalene Adduct Binding Sites in Model Proteins by Tandem Mass Spectrometry. Chemical Research in Toxicology. Available at: [Link]

Sources

- 1. Depurinating naphthalene–DNA adducts in mouse skin related to cancer initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Naphthalene Metabolite-DNA Adducts in Mice and Firefighters [repository.arizona.edu]

- 3. Investigation by mass spectrometry and 32P post-labelling of DNA adducts formation from 1,2-naphthoquinone, an oxydated metabolite of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA adducts form in mouse lung and liver after oral naphthalene exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iris.epa.gov [iris.epa.gov]

- 6. Characterisation of the toxic metabolite(s) of naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of oxidative DNA damage induced by metabolites of carcinogenic naphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular biomarkers associated with environmental naphthalene exposure in the respiratory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. healtheffects.org [healtheffects.org]

- 10. ovid.com [ovid.com]

- 11. DNA adducts form in mouse lung and liver after oral naphthalene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. osti.gov [osti.gov]

- 13. superfund.berkeley.edu [superfund.berkeley.edu]

- 14. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 15. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-postlabeling analysis of adducts formed from 1-phenylazo-2-hydroxynaphthalene (Sudan I, Solvent Yellow 14) with DNA and homopolydeoxyribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Detection of DNA adducts by 32P-postlabeling and multifraction contact-transfer thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to 5-Azido-1,2,3,4-tetrahydronaphthalene as a Potential Photoaffinity Label

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 5-azido-1,2,3,4-tetrahydronaphthalene, a potent photoaffinity label for elucidating ligand-protein interactions. We will delve into its underlying chemical principles, synthesis, mechanism of action, and practical application in target identification and validation.

Introduction: The Imperative of Understanding Molecular Interactions

In the landscape of drug discovery and chemical biology, identifying the specific protein targets of bioactive small molecules is a critical step.[1][2] Phenotypic screening can reveal compounds with desirable cellular effects, but without knowledge of the molecular target, optimizing these hits into selective therapeutics is a formidable challenge. Photoaffinity labeling (PAL) has emerged as a powerful technique to bridge this gap.[1][3][4]

PAL utilizes a chemical probe engineered with a photoreactive group.[4] This probe binds reversibly to its protein target; upon irradiation with light of a specific wavelength, the photoreactive group is converted into a highly reactive intermediate that forms a stable, covalent bond with amino acid residues in close proximity, effectively "tagging" the target protein for subsequent identification.[4][5][6] Aryl azides, benzophenones, and diazirines are common photoreactive moieties, each with distinct properties.[7][8] This guide focuses on the aryl azide derivative, 5-azido-1,2,3,4-tetrahydronaphthalene, exploring its potential as a precise tool for mapping the complex interactome.

Profile of a Photoaffinity Label: 5-Azido-1,2,3,4-tetrahydronaphthalene

5-Azido-1,2,3,4-tetrahydronaphthalene combines two key structural features: the 1,2,3,4-tetrahydronaphthalene scaffold and a photoreactive aryl azide group.

-

The Tetrahydronaphthalene Scaffold : This rigid, bicyclic structure is a common motif in pharmacologically active compounds, known to interact with a variety of receptors, particularly within the central nervous system.[9][10] Its defined conformation can provide the necessary specificity to target a particular protein or family of proteins, acting as the "pharmacophore" that guides the probe to its biological partner.

-

The Aryl Azide Group : This is the "warhead" of the molecule. In the absence of light, aryl azides are relatively stable and unreactive under physiological conditions.[11] However, upon exposure to UV light (typically in the 260-365 nm range), they undergo photolysis to generate a highly reactive and short-lived nitrene intermediate.[11][12][13] This transient species can then irreversibly bind to the target protein, creating a permanent record of the interaction.

Synthesis Pathway

A common and effective method for synthesizing 5-azido-1,2,3,4-tetrahydronaphthalene is through the diazotization of its corresponding primary amine precursor, 5-amino-1,2,3,4-tetrahydronaphthalene. This amine can be prepared from commercially available starting materials. The subsequent reaction with an azide salt, such as sodium azide, yields the final photoaffinity label.

Protocol: Synthesis of 5-Azido-1,2,3,4-tetrahydronaphthalene

-

Diazotization of 5-Amino-1,2,3,4-tetrahydronaphthalene :

-

Dissolve 5-amino-1,2,3,4-tetrahydronaphthalene in an acidic aqueous solution (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. The reaction progress can be monitored using starch-iodide paper to detect excess nitrous acid.[14]

-

Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Azide Substitution :

-

In a separate flask, dissolve sodium azide (NaN₃) in water and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to stir at low temperature for 1-2 hours and then warm to room temperature.

-

-

Extraction and Purification :

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 5-azido-1,2,3,4-tetrahydronaphthalene.

-

Caption: Synthetic workflow for 5-azido-1,2,3,4-tetrahydronaphthalene.

Mechanism of Photoactivated Covalent Labeling

The utility of 5-azido-1,2,3,4-tetrahydronaphthalene in PAL hinges on the photochemical generation of a highly reactive nitrene.

-

Reversible Binding : The probe first binds non-covalently to the target protein's binding pocket, driven by the molecular recognition of the tetralin scaffold.

-